7-(4-fluorophenyl)-1-(2-furylmethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Description
The compound belongs to a class of bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine diones. These compounds are synthesized through cyclocondensation reactions involving N-acylimines of hexafluoroacetone and 6-aminouracils. Such chemicals are noted for their promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans (Aksinenko et al., 2016).
Synthesis Analysis
The synthesis of bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones, including compounds similar to the target molecule, involves the cyclocondensation of N-acylimines derived from hexafluoroacetone with 6-aminouracils. This process yields compounds with significant antimicrobial properties, demonstrating the effectiveness of this synthetic pathway in generating biologically active molecules (Aksinenko et al., 2016).
Molecular Structure Analysis
The molecular structure of similar pyrimidine diones has been analyzed through various techniques, revealing complex interactions such as hydrogen bonds and pi-pi stacking, which contribute to their stability and biological activity. These structural features are critical for understanding the reactivity and potential applications of these compounds (Trilleras et al., 2009).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, thanks to their active functional groups. The presence of multiple fluorine atoms contributes to their unique chemical behavior, including reactivity towards nucleophiles and electrophiles, which is essential for further functionalization and application in synthesis (Ding et al., 2004).
Physical Properties Analysis
The physical properties of bis(trifluoromethyl)pyrimido[4,5-d]pyrimidines, such as solubility, melting points, and crystalline structure, are influenced by their molecular symmetry and the presence of trifluoromethyl groups. These properties are essential for determining the compound's suitability for various applications, including its potential use in materials science and pharmaceuticals (Yeo et al., 2015).
Chemical Properties Analysis
The chemical properties, including the compound's reactivity, stability, and interactions with biological targets, are defined by its molecular structure. The trifluoromethyl groups and the pyrimidine dione core contribute to its biological activity, offering a platform for developing new antimicrobial agents (Aksinenko et al., 2016).
properties
IUPAC Name |
7-(4-fluorophenyl)-1-(furan-2-ylmethyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F7N4O3/c20-10-5-3-9(4-6-10)13-27-14-12(17(29-13,18(21,22)23)19(24,25)26)15(31)28-16(32)30(14)8-11-2-1-7-33-11/h1-7H,8H2,(H,27,29)(H,28,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPUMPIRRCKDTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C3=C(C(=O)NC2=O)C(N=C(N3)C4=CC=C(C=C4)F)(C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F7N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-fluorophenyl)-1-(2-furylmethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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